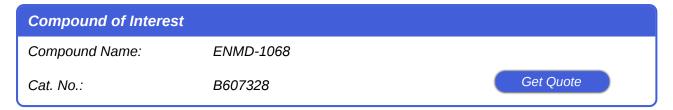


ENMD-1068 PAR2 antagonist selectivity and affinity

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An In-depth Technical Guide on the Core Properties of ENMD-1068, a PAR2 Antagonist

This technical guide provides a detailed overview of the selectivity and affinity of **ENMD-1068**, a non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

ENMD-1068 (N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine) was one of the first small molecule, non-peptide antagonists developed for Protease-Activated Receptor 2 (PAR2).[1] It has been utilized in preclinical studies to investigate the role of PAR2 in various pathological conditions, including joint inflammation, endometriosis, and liver fibrosis.[2][3][4] While it has been a valuable tool for in vivo and in vitro research, it is generally characterized as having low potency.[1][5]

Quantitative Data: Affinity and Selectivity

The following tables summarize the available quantitative and qualitative data regarding the affinity and selectivity of **ENMD-1068** for PAR2.

Table 1: ENMD-1068 Affinity and Potency for PAR2



| Parameter | Value | Assay Type | Notes |
|-----------|-------|--|--|
| IC50 | 5 mM | Inhibition of trypsin- induced PAR2 activation | This value is from the initial characterization and has been cited in subsequent literature. [1] |
| IC50 | 5 mM | Blockade of intracellular calcium release in colonocytes | This study compared ENMD-1068 to the more potent PAR2 antagonist GB88 (IC50 of 8 µM). |

It is important to note that a direct binding affinity (Ki) for **ENMD-1068** has not been reported in the available scientific literature.

Table 2: ENMD-1068 Selectivity Profile

| Target | Activity | Data Type | Source |
|--------|---|-------------|------------------------|
| PAR1 | No significant inhibition of PAR1 agonist-induced synovial hyperaemia | Qualitative | Palmer et al., 2007[5] |
| PAR3 | Data not publicly available | - | - |
| PAR4 | Data not publicly available | - | - |

While **ENMD-1068** is described as a "selective" PAR2 antagonist, comprehensive quantitative screening data against other PAR family members (PAR1, PAR3, PAR4) are not available in the public domain. The available data indicates selectivity over PAR1.[5]

Experimental Protocols



Detailed experimental protocols for the characterization of **ENMD-1068** are not extensively described in the primary literature. The following are representative protocols for key assays used to determine the affinity and functional antagonism of PAR2 ligands.

Functional Antagonism: Calcium Mobilization Assay

This assay is a common method to determine the ability of a compound to inhibit PAR2-mediated intracellular calcium release, a key signaling event downstream of PAR2 activation.

Objective: To determine the IC50 value of a PAR2 antagonist by measuring its ability to inhibit agonist-induced calcium mobilization in PAR2-expressing cells.

Materials:

- Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cells stably expressing human PAR2.
- Agonist: Trypsin or a PAR2-activating peptide (e.g., SLIGKV-NH2).
- Antagonist: ENMD-1068.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
- · Calcium-sensitive dye: Fluo-4 AM.
- Reagents: Pluronic F-127, Probenecid (optional).
- Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

- · Cell Culture and Plating:
 - Culture PAR2-expressing HEK293 cells in appropriate media.
 - Seed cells into 96- or 384-well black, clear-bottom plates and grow to confluence.
- Dye Loading:



- Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
- Remove culture medium from the cells and add the dye loading buffer.
- Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

Compound Addition:

- Prepare serial dilutions of the antagonist (ENMD-1068) in assay buffer.
- Add the antagonist dilutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
- Agonist Stimulation and Signal Detection:
 - Prepare the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).
 - Place the cell plate in the fluorescence plate reader.
 - Establish a baseline fluorescence reading for 10-20 seconds.
 - Inject the agonist into the wells and immediately begin kinetic measurement of fluorescence intensity (excitation ~494 nm, emission ~516 nm) for 2-3 minutes.

Data Analysis:

- The change in fluorescence intensity reflects the intracellular calcium concentration.
- Plot the agonist-induced calcium response against the concentration of the antagonist.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding Affinity: Radioligand Binding Assay

This assay would be used to determine the direct binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.



Objective: To determine the inhibition constant (Ki) of a PAR2 antagonist.

Materials:

- Receptor Source: Membranes prepared from cells or tissues expressing PAR2.
- Radioligand: A high-affinity, selective radiolabeled PAR2 ligand (e.g., [3H]-2-furoyl-LIGRL-NH2).
- Unlabeled Antagonist: ENMD-1068.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

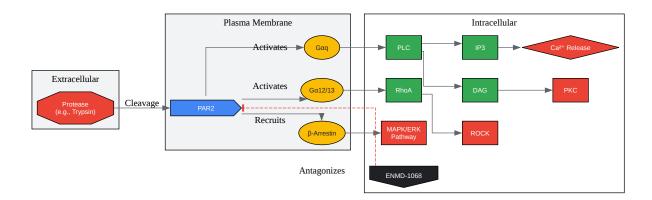
- Membrane Preparation:
 - Homogenize PAR2-expressing cells or tissues in a lysis buffer.
 - Centrifuge to pellet the membranes.
 - Wash and resuspend the membrane pellet in the assay buffer.
- Assay Setup:
 - In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist (ENMD-1068).
 - Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled PAR2 ligand).
- Incubation:
 - Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.
- Filtration and Washing:



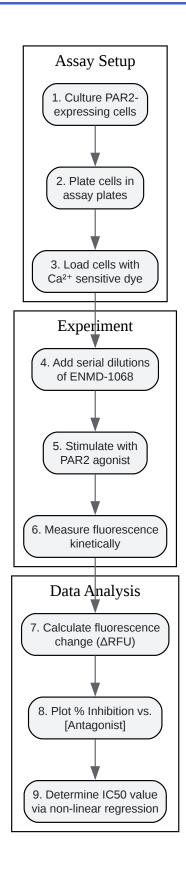
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification:
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the concentration of the unlabeled antagonist.
 - Determine the IC50 value from the competition curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations PAR2 Signaling Pathway









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